molecular formula C12H20N4O B13282613 5-(Aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide

5-(Aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide

Cat. No.: B13282613
M. Wt: 236.31 g/mol
InChI Key: YTHOOUWSAVVKKF-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrazolo[1,5-a]pyridine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the aminomethyl and isopropyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,5-a]pyridine: Another heterocyclic compound with similar structural features and biological activity.

    Pyrazolo[3,4-b]pyridine: A related compound with a different arrangement of nitrogen atoms in the ring structure.

Uniqueness

5-(Aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide is unique due to its specific functional groups and the resulting biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

IUPAC Name

5-(aminomethyl)-N-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide

InChI

InChI=1S/C12H20N4O/c1-8(2)15-12(17)10-7-14-16-4-3-9(6-13)5-11(10)16/h7-9H,3-6,13H2,1-2H3,(H,15,17)

InChI Key

YTHOOUWSAVVKKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=C2CC(CCN2N=C1)CN

Origin of Product

United States

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